
6-溴-7-氟异喹啉
描述
6-Bromo-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 6-Bromo-7-fluoroisoquinoline involves modern synthetic methodologies that have been greatly developed over the past decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 6-Bromo-7-fluoroisoquinoline is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for this compound is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H .Physical and Chemical Properties Analysis
6-Bromo-7-fluoroisoquinoline has a density of 1.6±0.1 g/cm3 and a boiling point of 311.8±22.0 °C at 760 mmHg . It is a solid substance that should be stored in a dry room at normal temperature .科学研究应用
合成和抗菌性能
6-溴-7-氟异喹啉衍生物已被广泛研究其抗菌性能。涉及这些化合物的钯催化交叉偶联反应已经发现了具有出色的革兰氏阳性活性的新奎诺酮,对细菌如金黄色葡萄球菌和肺炎链球菌,以及显著的革兰氏阴性活性。值得注意的是,与已有的抗生素如左氧氟沙星和环丙沙星相比,这些化合物对各种生物体,包括厌氧菌和常见的呼吸道病原体,表现出更高的活性。这些发现表明6-溴-7-氟异喹啉衍生物在新抗菌剂的开发中具有潜力 (Hayashi et al., 2002)。
抗癌潜力
研究还突出了某些喹啉衍生物的抗癌潜力。例如,6-溴-5-硝基喹啉对癌细胞系如大鼠胶质母细胞瘤、人类宫颈癌细胞和人类腺癌表现出明显的抗增殖活性。这种化合物诱导癌细胞凋亡的能力突显了它在寻找新抗癌药物中的重要性 (Kul Köprülü等,2018)。
生物应用中的光敏保护基
6-溴-7-氟异喹啉衍生物在光化学领域也有应用。合成8-溴-7-羟基喹啉,一种羧酸的光敏保护基,显示出比其他光敏保护基更高的单光子量子效率和对多光子诱导光解的敏感性。这使其在为体内研究封存生物信使方面具有价值 (Fedoryak & Dore, 2002)。
安全和危害
未来方向
Fluorinated isoquinolines, such as 6-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties . Therefore, future research directions may include further exploration of these properties and the development of new synthetic methodologies .
作用机制
Target of Action
6-Bromo-7-fluoroisoquinoline is a fluorinated isoquinoline that has been shown to have significant biological activities . The primary target of this compound is 11β-Hydroxydehydrogenase 1 (11β-HSD1) , which catalyzes the transformation of cortisone to cortisol . This enzyme plays a crucial role in the regulation of the glucocorticoid hormone balance in tissues, and its inhibition is a potential therapeutic strategy for the treatment of metabolic disorders such as diabetes .
Mode of Action
It is known that the compound interacts with its target, 11β-hsd1, inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active glucocorticoids in tissues .
Biochemical Pathways
The inhibition of 11β-HSD1 by 6-Bromo-7-fluoroisoquinoline affects the glucocorticoid pathway . Glucocorticoids are involved in a wide range of physiological processes, including the regulation of metabolism, immune response, and stress response . By reducing the levels of active glucocorticoids, 6-Bromo-7-fluoroisoquinoline can potentially modulate these processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability .
Result of Action
The inhibition of 11β-HSD1 by 6-Bromo-7-fluoroisoquinoline leads to a reduction in the levels of active glucocorticoids in tissues . This can potentially modulate various physiological processes regulated by glucocorticoids, including metabolism, immune response, and stress response .
Action Environment
The action of 6-Bromo-7-fluoroisoquinoline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s action can potentially be modulated by factors such as pH and the presence of other substances in the environment . More research is needed to fully understand these influences .
生化分析
Biochemical Properties
6-Bromo-7-fluoroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and biochemical outcomes .
Cellular Effects
The effects of 6-Bromo-7-fluoroisoquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation, differentiation, and survival. Additionally, 6-Bromo-7-fluoroisoquinoline can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-Bromo-7-fluoroisoquinoline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-fluoroisoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-7-fluoroisoquinoline remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy and altered biochemical outcomes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 6-Bromo-7-fluoroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
6-Bromo-7-fluoroisoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with cytochrome P450 enzymes are particularly noteworthy, as they play a crucial role in the metabolism of many drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of 6-Bromo-7-fluoroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by multidrug resistance-associated proteins, affecting its distribution and overall efficacy .
Subcellular Localization
6-Bromo-7-fluoroisoquinoline exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects .
属性
IUPAC Name |
6-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPXAKLMRODLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258833-80-5 | |
| Record name | 6-bromo-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)


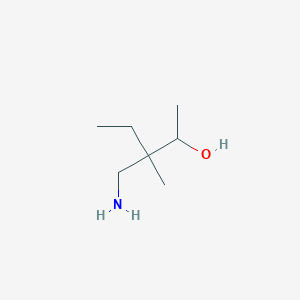
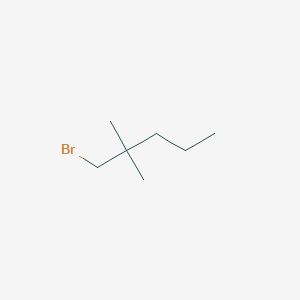
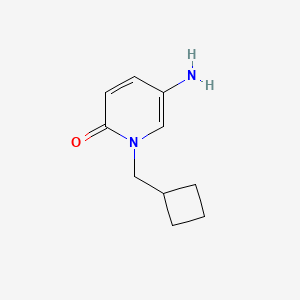
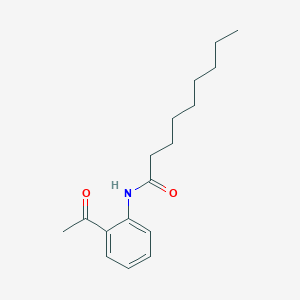
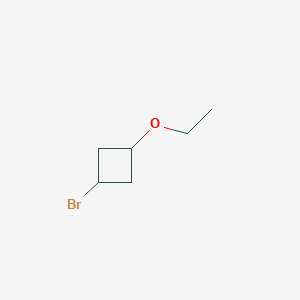
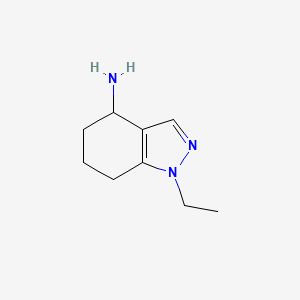
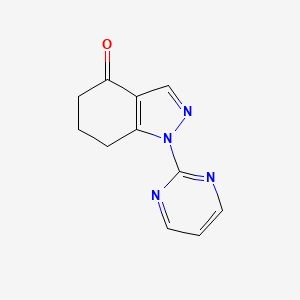
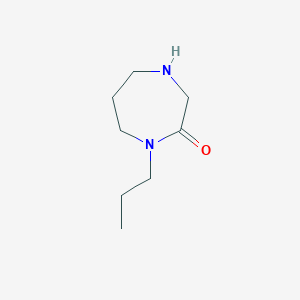
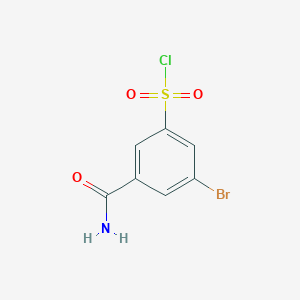

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
